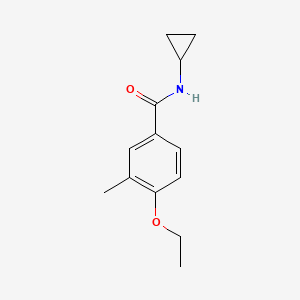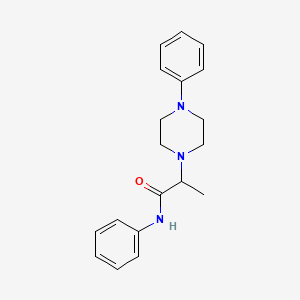
1-(4-methoxy-3-methylbenzoyl)-4-methylpiperidine
説明
1-(4-methoxy-3-methylbenzoyl)-4-methylpiperidine is a compound of interest in the field of organic chemistry due to its unique structure and potential applications.
Synthesis Analysis
The synthesis of similar compounds involves complex reactions like ring-opening, cyclization, substitution, and Mannich reactions (Wu et al., 2021). These processes are essential for forming the desired molecular structure, often confirmed using techniques like NMR, MS, and FT-IR spectroscopy.
Molecular Structure Analysis
The molecular structure of related compounds is often analyzed using X-ray crystallography, which helps in confirming the structure obtained through synthesis. The structure is further optimized using density functional theory (DFT) calculations (Qing-mei Wu et al., 2022).
Chemical Reactions and Properties
Compounds like 1-(4-methoxy-3-methylbenzoyl)-4-methylpiperidine undergo various chemical reactions, including interactions with proteins, as evidenced by molecular docking studies. These interactions are crucial for understanding their biological activities (Qing-mei Wu et al., 2022).
Physical Properties Analysis
Physical properties like solubility, melting point, and crystalline structure are key aspects of such compounds. These properties are often influenced by the compound's molecular structure and are essential for practical applications.
Chemical Properties Analysis
The chemical properties, such as reactivity, stability, and functional groups, determine the compound's behavior in chemical reactions. The molecular electrostatic potential (MEP) and frontier molecular orbital (FMO) analysis provide insights into these properties (Qing-mei Wu et al., 2022).
科学的研究の応用
Synthesis and Characterization
- Research on compounds like methoxypiperamide, which shares a structural resemblance with "1-(4-methoxy-3-methylbenzoyl)-4-methylpiperidine," involves the synthesis and characterization of these compounds to understand their physical and chemical properties. For instance, methoxypiperamide was synthesized by reacting 4-methoxybenzoyl chloride with 1-methylpiperazine, highlighting the methods used in creating and analyzing such chemicals (Power et al., 2014).
Application in Material Science
- The development of new materials, such as zinc phthalocyanines substituted with benzene sulfonamide derivatives, is another area of application. These compounds, similar in complexity to "1-(4-methoxy-3-methylbenzoyl)-4-methylpiperidine," have been studied for their spectroscopic, photophysical, and photochemical properties, which are crucial for applications like photodynamic therapy (Pişkin et al., 2020).
Pharmaceutical Research
- In the pharmaceutical domain, similar compounds are investigated for their biological activities, such as antimicrobial properties. For example, derivatives of 1,3,4-oxadiazole, sulfamoyl, and piperidine functionalities have been synthesized and evaluated for their antibacterial properties, demonstrating the potential therapeutic applications of these chemical structures (Aziz‐ur‐Rehman et al., 2017).
Analytical Chemistry
- In analytical chemistry, compounds like "1-(4-methoxy-3-methylbenzoyl)-4-methylpiperidine" can be used as reagents or intermediates in the synthesis of more complex molecules. For example, the study of 4-methoxybenzoate monooxygenase from Pseudomonas putida focuses on the interaction of substrates with the enzyme system, which is essential for understanding the metabolic pathways and designing analytical methods for these compounds (Bernhardt et al., 1973).
Environmental Science
- Research into the metabolism of methoxybenzoic acids by anaerobic bacteria provides insights into the biodegradation of similar compounds, which is crucial for environmental science and pollution control. This research helps in understanding how these compounds are broken down in nature and their potential environmental impacts (Deweerd et al., 1988).
特性
IUPAC Name |
(4-methoxy-3-methylphenyl)-(4-methylpiperidin-1-yl)methanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO2/c1-11-6-8-16(9-7-11)15(17)13-4-5-14(18-3)12(2)10-13/h4-5,10-11H,6-9H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHLDCXQRENDGPQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(=O)C2=CC(=C(C=C2)OC)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Methoxy-3-methylphenyl)-(4-methylpiperidin-1-yl)methanone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-9H-fluoren-2-yl-4-[(1-hydroxycyclohexyl)ethynyl]benzamide](/img/structure/B4630094.png)
![2-(4-fluorophenyl)-N-{3-methoxy-4-[(4-morpholinylacetyl)amino]phenyl}acetamide](/img/structure/B4630096.png)
![methyl 2-({[(3,5-dichloro-4-methoxybenzoyl)amino]carbonothioyl}amino)benzoate](/img/structure/B4630133.png)

![3-{[4-(dimethylamino)phenyl]amino}-1-(3-methoxyphenyl)-2-propen-1-one](/img/structure/B4630141.png)
![4-(allylthio)-5-(4-chlorophenyl)thieno[2,3-d]pyrimidine](/img/structure/B4630142.png)
![2-({[4-methyl-5-(2-thienyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)-1,2,3,4-tetrahydroisoquinoline](/img/structure/B4630148.png)
![ethyl 4-[2-(2-{2-[(4-methylphenyl)amino]-2-oxoethyl}-3-oxo-1-piperazinyl)-2-oxoethyl]-1-piperazinecarboxylate](/img/structure/B4630154.png)
![ethyl 2-{[(2-{[(4-fluorobenzyl)thio]acetyl}hydrazino)carbonothioyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4630166.png)
![2-[(2-chlorobenzyl)thio]-4-(4-chlorophenyl)-6-(2-thienyl)nicotinonitrile](/img/structure/B4630182.png)

![N-[3-(benzyloxy)-4-methoxybenzyl]-2-(2-methoxyphenyl)ethanamine](/img/structure/B4630192.png)
![2-({[1-({3-[3-(trifluoromethyl)benzyl]-1,2,4-oxadiazol-5-yl}methyl)-3-piperidinyl]oxy}methyl)pyridine](/img/structure/B4630200.png)
![N-(1-adamantylmethyl)-N'-[3-(methylthio)phenyl]urea](/img/structure/B4630207.png)